molecular formula C10H8F3NO2 B14015841 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid

Cat. No.: B14015841
M. Wt: 231.17 g/mol
InChI Key: SZXAAVWAVPRCTI-UHFFFAOYSA-N
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Description

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is a chemical compound with the molecular formula C10H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid typically involves multiple steps. One common method includes the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst. The reaction is carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of fluoro-3-alkene-2-ketone derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)nicotinic acid
  • 2-Methyl-6-(trifluoromethyl)nicotinic acid

Uniqueness

6-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other trifluoromethyl-substituted nicotinic acids and may influence its reactivity and biological activity .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9(3-4-9)7-2-1-6(5-14-7)8(15)16/h1-2,5H,3-4H2,(H,15,16)

InChI Key

SZXAAVWAVPRCTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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